molecular formula C13H11NO2 B045860 4-(4-Aminophenyl)benzoic acid CAS No. 5730-78-9

4-(4-Aminophenyl)benzoic acid

Cat. No.: B045860
CAS No.: 5730-78-9
M. Wt: 213.23 g/mol
InChI Key: ZSFKODANZQVHCK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kinetics of Base-Catalysed Hydrolysis : It is used for studying the kinetics of base-catalysed hydrolysis of phenyl esters of 4-substituted benzoic acids (Bauerová & Ludwig, 2000).

  • Synthesis of Schiff Base Compounds : It plays a role in the synthesis of new Schiff base compounds and their biological activity with bacteria, particularly in antimicrobial studies (Radi et al., 2019).

  • Organic Synthesis and Catalysis : This compound finds applications in organic synthesis and catalysis (Baul et al., 2009).

  • Synthesis of Active Acid Anhydride : It can be synthesized and converted to the active acid anhydride for various research applications (Li Bo-yu, 2003).

  • Self-Assembly Monolayer Material : It is a novel material for self-assembly monolayers in organic light-emitting devices (Kurt et al., 2011).

  • Antimicrobial Activity : Various derivatives of 4-(4-Aminophenyl)benzoic acid have been evaluated for antimicrobial activity and in vitro hepatic microsomal metabolism, showing potent broad-spectrum antibacterial and antifungal activity (Komurcu et al., 1995); (Rajurkar et al., 2016); (Dineshkumar & Thirunarayanan, 2019).

  • Building Block for Peptidomimetics : It is used as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry (Pascal et al., 2000).

  • Green Synthesis of Derivatives : The green synthesis of its derivatives has been shown to exhibit in vitro antibacterial and antifungal activity against various organisms (Rajurkar & Shirsath, 2017).

  • Metabolic Fate Study : Its metabolic fate can be classified according to physicochemical rules, providing insight into the mechanisms of benzoate metabolism (Ghauri et al., 1992).

  • Alternative to Benzidine : 7-Amino-3-(4-aminophenyl)quinoline, a derivative, is a potential alternative to benzidine in scientific research applications (Krishnan et al., 1986).

Safety and Hazards

4-(4-Aminophenyl)benzoic acid can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Properties

IUPAC Name

4-(4-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFKODANZQVHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308990
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5730-78-9
Record name 5730-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound can be prepared by palladium catalyzed hydrogenation of 4-nitro-4′-biphenyl carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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